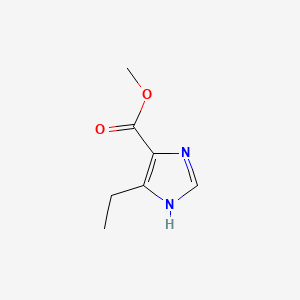

methyl 4-ethyl-1H-imidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

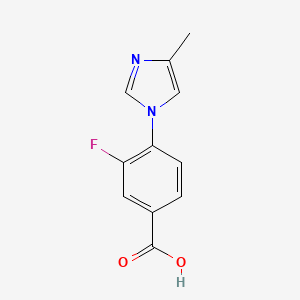

Methyl 4-ethyl-1H-imidazole-5-carboxylate, also known as MEEIC, is a carboxylic acid ester found in many organic compounds. It is used in a variety of applications, such as a catalyst for organic synthesis, a reagent for the preparation of a variety of organic compounds, and a precursor for the production of a variety of pharmaceuticals. MEEIC has been studied extensively for its potential uses in the scientific research and laboratory settings.

Applications De Recherche Scientifique

Antitumor Activity and Cancer Research

Imidazole derivatives, including structures similar to methyl 4-ethyl-1H-imidazole-5-carboxylate, are extensively studied for their antitumor properties. These compounds are involved in synthesizing new drugs aimed at treating various types of cancer. For instance, temozolomide, an imidazotetrazine derivative, shows significant antitumor activity due to its DNA-methylating capabilities, indicating the potential for imidazole compounds in cancer therapy (Barone, Maurizi, Tamburrini, & Riccardi, 2006). Similarly, a review of imidazole derivatives highlights their importance in the search for new antitumor drugs and the synthesis of compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Corrosion Inhibition

Imidazole derivatives are also recognized for their role in corrosion inhibition, particularly for protecting metals like copper in various environments. The chemical structure of these compounds, featuring a heterocyclic ring and potential for adsorption onto metal surfaces, makes them suitable as corrosion inhibitors. Research into compounds such as tolyltriazole, an imidazole derivative, demonstrates their effectiveness in inhibiting the corrosion of copper immersed in different solutions (Walker, 1976).

Chemical Synthesis and Material Science

The versatility of imidazole derivatives extends into the synthesis of heterocycles and other complex molecules, underlining their utility in organic chemistry and material science. For instance, the synthesis of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, a process involving imidazole derivatives, showcases their application in creating various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Research Beyond Oncology

Beyond antitumor activity, imidazole derivatives are explored for a broad spectrum of therapeutic applications. Their role in synthesizing compounds with antiviral, antimicrobial, and anti-inflammatory properties exemplifies the wide-ranging potential in medicinal chemistry. A comprehensive review of imidazole derivatives underscores their significance in developing new therapeutic agents with diverse pharmacological activities (Sharma, Kumar, Kharb, Kumar, Sharma, & Pathak, 2016).

Propriétés

IUPAC Name |

methyl 5-ethyl-1H-imidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-5-6(7(10)11-2)9-4-8-5/h4H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGWRKLREBFVDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CN1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665089 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-ethyl-1H-imidazole-5-carboxylate | |

CAS RN |

197574-43-9 |

Source

|

| Record name | Methyl 5-ethyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,3a,8a-Tetrahydro-1H-2-aza-cyclopenta[a]inden-8-one](/img/structure/B597191.png)

![8-Oxo-7,8-dihydropyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B597198.png)

![5-Fluoro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B597202.png)